molecular formula C11H13NO3 B1682430 Toloxatone CAS No. 29218-27-7

Toloxatone

Cat. No. B1682430
CAS RN: 29218-27-7
M. Wt: 207.23 g/mol
InChI Key: MXUNKHLAEDCYJL-UHFFFAOYSA-N
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Description

Toloxatone, also known as Humoryl, is an antidepressant that was launched in 1984 in France by Sanofi Aventis for the treatment of depression . It acts as a selective reversible inhibitor of MAO-A (RIMA) .


Synthesis Analysis

A metal-free method for the construction of oxazolidine-2,4-diones and oxindoles has been reported . The resulting products can be used as key intermediates in the synthesis of bioactive compounds such as Toloxatone .


Molecular Structure Analysis

Toloxatone is a member of the class of oxazolidinones that is 5-(hydroxymethyl)-1,3-oxazolidin-2-one substituted by a 3-methylphenyl group at position 3 . It is a member of toluenes, an oxazolidinone, and a primary alcohol .


Chemical Reactions Analysis

Toloxatone acts as a selective and reversible inhibitor of monoamine oxidase type-A (also known as RIMA) . MAO-A can be found in norepinephrinergic and serotonergic neurons and regulates the metabolism of serotonin and catecholamines, allowing for increased circulation in the synaptic cleft .


Physical And Chemical Properties Analysis

Toloxatone has a molecular formula of C11H13NO3 and a molecular weight of 207.23 g/mol . More detailed physical and chemical properties may be available from specialized databases or scientific literature .

Scientific Research Applications

Toloxatone as a Monoamine Oxidase Inhibitor

Toloxatone is recognized as a reversible inhibitor of monoamine oxidase A (MAO A), primarily marketed as an antidepressant. Unlike first-generation irreversible MAO inhibitors, Toloxatone's competitive and specific inhibition avoids many undesirable side effects. Studies have delved into the molecular mechanisms behind its reversible inhibition, highlighting the interaction between R-Toloxatone and flavin adenine dinucleotide (FAD), a cofactor of MAO A. Spectrophotometric analyses and molecular orbital studies, including electron absorption spectroscopy and ab initio Hartree-Fock calculations, have elucidated the formation of a charge-transfer complex between R-Toloxatone and riboflavin, affirming the physical association critical for its inhibitory action. These studies confirm the specialized interaction facilitating Toloxatone's selective inhibition of MAO A (Moureau et al., 1994).

Structural and Electronic Properties

Further insights into Toloxatone's mechanism of action are provided through structural and electronic analyses. Toloxatone's distinct structure, a planar molecule with delocalized electronic systems across its ring structures, allows for long-distance reversible interactions with target enzymes. Investigations involving X-ray diffraction crystallography and molecular orbital (MO) calculations have uncovered details like hydrogen bonds and π-π interactions, underscoring its ability to form non-covalent interactions pertinent to its reversible inhibitory function (Moureau et al., 1992).

Pharmacokinetics and Interactions

Pharmacokinetics in Various Models

Toloxatone's pharmacokinetics have been extensively studied across different models, including humans and animals. Its rapid absorption post-oral administration, biexponential decline in plasma concentration, and its interaction with plasma proteins have been documented. Notably, it's revealed that Toloxatone's passage through the blood-brain barrier is likely through passive diffusion, aligning its unbound plasma concentration with cerebrospinal fluid levels, thus offering insights for drug monitoring and its central nervous system effects (Benedetti et al., 1982; Vistelle et al., 1992).

Behavioral and Neurochemical Effects

Behavioral Studies in Primates

In primates, Toloxatone has exhibited significant behavioral changes. Research in baboons, rhesus monkeys, and chimpanzees noted a mitigating effect on reserpine-induced depression and an increase in general activity and social behavior. These observations point towards Toloxatone's potential as a stimulating or disinhibiting agent, marking its influence on mood and social interactions without inducing behavioral disturbances commonly associated with stimulants like amphetamine (Giono-Barber et al., 1977).

Impact on Brain Amine Metabolism

Studies in rats have highlighted Toloxatone's impact on brain amine metabolism, specifically noting its reversible inhibition of type A MAO and the consequent increase in concentrations of cerebral neurotransmitters like noradrenaline, dopamine, and 5-hydroxytryptamine. The reduction in their metabolites' concentrations, coupled with unchanged synaptosomal uptake processes, accentuates Toloxatone's targeted action on monoamine oxidase without broader disruptions in neurotransmitter dynamics (Keane et al., 1979).

Safety And Hazards

In rare cases, Toloxatone toxicity may cause fulminant hepatitis . More common adverse effects include dysuria, nausea, constipation, vertigo, and insomnia . Administration of Toloxatone can lead to an increased risk of serotonin syndrome with selective serotonin reuptake inhibitors (SSRI), and tricyclic antidepressants .

properties

IUPAC Name

5-(hydroxymethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8-3-2-4-9(5-8)12-6-10(7-13)15-11(12)14/h2-5,10,13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUNKHLAEDCYJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(OC2=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40865478
Record name Toloxatone
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Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

This medication is a reversible inhibitor of monoamine oxidase type-A (also known as RIMA). MAO-A can be found in norepinephrinergic and serotonergic neurons and regulates the metabolism of serotonin and catecholamines, allowing for increased circulation in the synaptic cleft. Traditional monoamine oxidase inhibitors irreversibly inhibit monoamine oxidase and therefore, side effects, drug interactions, and food interactions persist as long as 2-3 weeks after discontinuing toloxatone. The elevation of serotonin and norepinephrine levels occurs rapidly after medication administration. However, the therapeutic relief of depressive symptoms requires weeks of daily treatment to observe results. Selective and reversible MAO-A inhibitors are more effective in treating major depression without several of the drug and food interactions associated with traditional monoamine oxidase inhibitors.
Record name Toloxatone
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Product Name

Toloxatone

CAS RN

29218-27-7
Record name Toloxatone
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Record name Toloxatone [INN]
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Record name Toloxatone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09245
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Record name Toloxatone
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Record name Toloxatone
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Record name TOLOXATONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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